

# physicochemical properties of 3-Bromoazepan-2-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Bromoazepan-2-one

Cat. No.: B1337900

[Get Quote](#)

An In-Depth Technical Guide on the Physicochemical Properties of **3-Bromoazepan-2-one**

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data for **3-Bromoazepan-2-one**. While efforts have been made to ensure accuracy, this guide should be used for informational purposes. All experimental work should be conducted with independently verified standards and appropriate safety protocols.

## Introduction

**3-Bromoazepan-2-one**, a halogenated derivative of caprolactam, serves as a valuable building block in organic synthesis. Its structure, featuring a reactive bromine atom adjacent to an amide carbonyl group within a seven-membered ring, makes it a versatile intermediate for introducing the azepan-2-one scaffold into more complex molecules. This scaffold is of interest in medicinal chemistry due to its presence in various biologically active compounds. This guide provides a detailed overview of the known physicochemical properties of **3-Bromoazepan-2-one**, outlines common experimental protocols for its characterization, and presents logical workflows for its analysis.

## Physicochemical Properties

The fundamental physicochemical characteristics of **3-Bromoazepan-2-one** are crucial for its handling, reaction setup, and analytical method development. The properties are summarized

below.

## Core Properties

A compilation of the primary physical and chemical identifiers for **3-Bromoazepan-2-one** is presented in Table 1.

Table 1: Core Physicochemical Properties of **3-Bromoazepan-2-one**

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>10</sub> BrNO
Molecular Weight	192.05 g/mol
IUPAC Name	3-bromoazepan-2-one
CAS Number	6090-21-7
Canonical SMILES	<chem>C1CCC(C(=O)NC1)Br</chem>
InChI Key	YQBAKVXCMXNPLB-UHFFFAOYSA-N
Appearance	White to off-white solid
Melting Point	103-107 °C

## Predicted Properties

Computational predictions provide valuable insights into the behavior of a compound in various chemical and biological systems.

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Source
Boiling Point	289.9±25.0 °C (at 760 mmHg)	Chemspider
Density	1.5±0.1 g/cm <sup>3</sup>	Chemspider
pKa (most acidic)	14.80±0.40	Chemspider
LogP	0.93±0.34	Chemspider
Refractive Index	1.541	Chemspider

## Experimental Protocols

Detailed experimental procedures are essential for the accurate characterization and use of **3-Bromoazepan-2-one**. The following sections describe standard methodologies.

### Synthesis Protocol: Bromination of $\epsilon$ -Caprolactam

A common method for the synthesis of **3-Bromoazepan-2-one** involves the bromination of  $\epsilon$ -caprolactam.

Materials:

- $\epsilon$ -Caprolactam
- N-Bromosuccinimide (NBS)
- AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
- Carbon Tetrachloride (CCl<sub>4</sub>) or other suitable non-polar solvent
- Sodium thiosulfate solution
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate

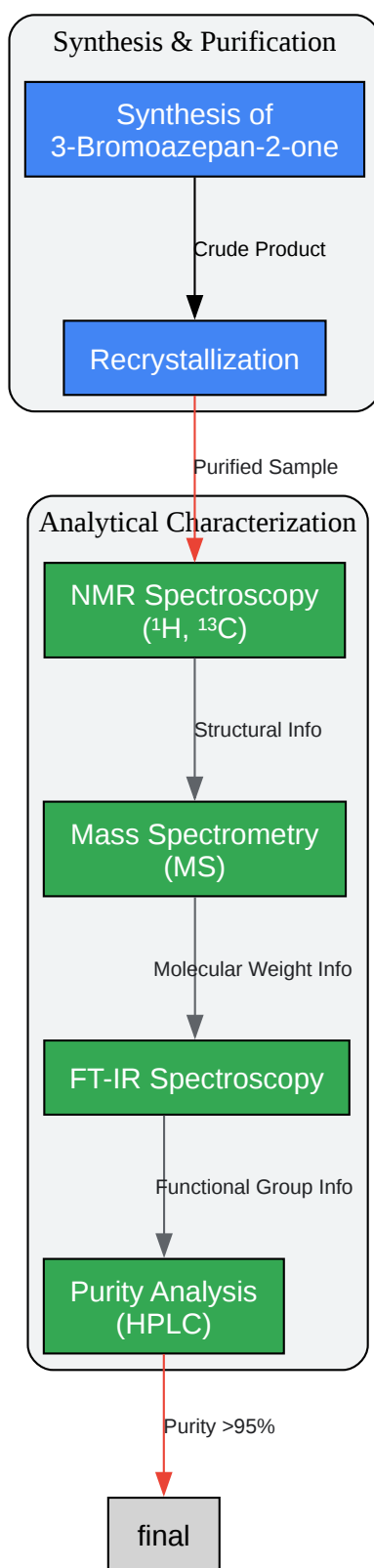
- Dichloromethane or ethyl acetate for extraction

#### Procedure:

- Dissolve  $\epsilon$ -caprolactam in  $\text{CCl}_4$  in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.
- Heat the mixture to reflux and irradiate with a UV lamp (or a 250W incandescent lamp) to initiate the reaction. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete when the denser NBS has been consumed and replaced by floating succinimide.
- Cool the reaction mixture to room temperature and filter off the succinimide by-product.
- Wash the filtrate sequentially with sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the resulting crude solid by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield pure **3-Bromoazepan-2-one**.

## Analytical Characterization Workflow

A standard workflow for confirming the identity and purity of the synthesized **3-Bromoazepan-2-one** involves a series of spectroscopic and chromatographic analyses.



[Click to download full resolution via product page](#)

Caption: Standard workflow for synthesis and analytical validation.

### 3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is used to confirm the arrangement of protons. Key expected signals include a multiplet for the proton at the C3 position (adjacent to the bromine), which is shifted downfield, and distinct signals for the diastereotopic protons of the methylene groups in the azepane ring.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum confirms the carbon skeleton. The carbonyl carbon (C2) will appear significantly downfield ( $\sim 170\text{--}180$  ppm), and the carbon bearing the bromine (C3) will also be shifted downfield compared to its position in unsubstituted caprolactam.

### 3.2.2 Mass Spectrometry (MS)

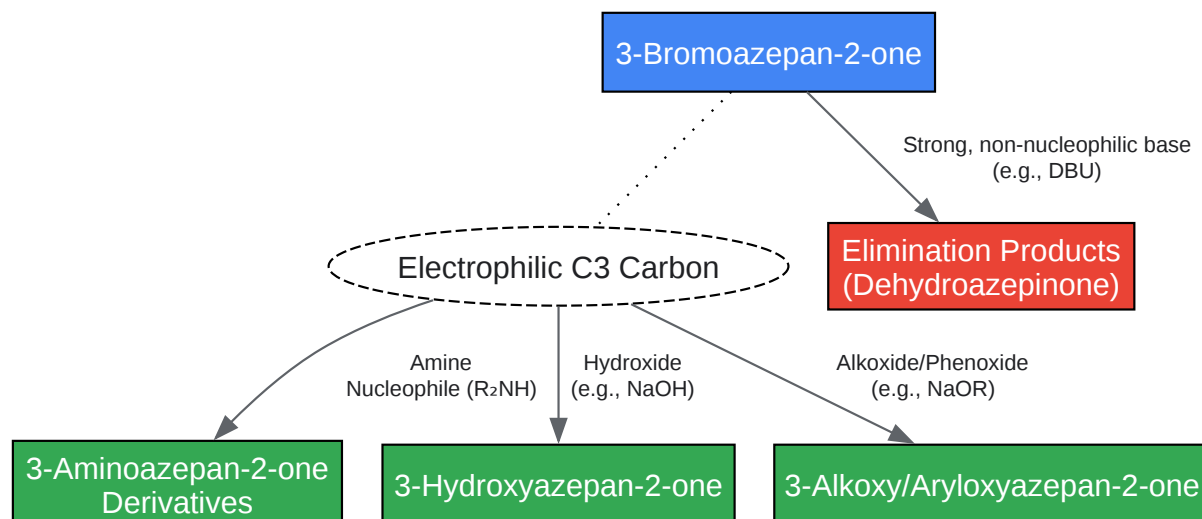
- Methodology: Electrospray ionization (ESI) or electron impact (EI) mass spectrometry can be used.
- Expected Result: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes). The molecular ion peaks  $[\text{M}]^+$  or protonated molecule peaks  $[\text{M}+\text{H}]^+$  would be observed around m/z 192 and 194.

### 3.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Methodology: The sample can be analyzed as a KBr pellet or a thin film.
- Expected Result: The spectrum should display characteristic absorption bands for the N-H stretch (around  $3200\text{--}3300\text{ cm}^{-1}$ ) and a strong amide I band (C=O stretch) around  $1650\text{--}1680\text{ cm}^{-1}$ . The C-Br stretch typically appears in the fingerprint region ( $500\text{--}700\text{ cm}^{-1}$ ).

## Reactivity and Applications

The chemical reactivity of **3-Bromoazepan-2-one** is dominated by the electrophilic carbon atom bonded to the bromine. This makes it a prime substrate for nucleophilic substitution reactions.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **3-Bromoazepan-2-one**.

- **Nucleophilic Substitution:** It readily reacts with a variety of nucleophiles (e.g., amines, alcohols, thiols) to displace the bromide and form 3-substituted azepan-2-one derivatives. This is the primary application in building more complex molecular architectures.
- **Elimination Reactions:** In the presence of a strong, non-nucleophilic base, **3-Bromoazepan-2-one** can undergo elimination to form an unsaturated lactam,  $\alpha,\beta$ -dehydroazepinone.

## Conclusion

**3-Bromoazepan-2-one** is a well-characterized synthetic intermediate with predictable physicochemical properties and reactivity. Its utility in organic and medicinal chemistry is primarily as an electrophilic building block for the introduction of the 3-substituted caprolactam moiety. The analytical methods described herein provide a robust framework for its quality control and characterization in a research and development setting. Further exploration of its derivatives may lead to the discovery of novel therapeutic agents.

- To cite this document: BenchChem. [physicochemical properties of 3-Bromoazepan-2-one]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1337900#physicochemical-properties-of-3-bromoazepan-2-one>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)